molecular formula C23H28N6O4 B11428799 5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11428799
M. Wt: 452.5 g/mol
InChI Key: JSTUTFVZKSAKKL-UHFFFAOYSA-N
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Description

5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the amino group and the carbamoyl methyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with unique properties.

Scientific Research Applications

5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,3-triazole-4-carboxamide: A simpler analog with similar core structure but lacking the substituted phenyl groups.

    N-(2-Phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Another analog with different substituents on the triazole ring.

Uniqueness

5-AMINO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl and ethylphenyl groups enhances its reactivity and potential for diverse applications compared to simpler analogs.

Properties

Molecular Formula

C23H28N6O4

Molecular Weight

452.5 g/mol

IUPAC Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C23H28N6O4/c1-4-16-7-5-6-8-17(16)26-20(30)14-29-22(24)21(27-28-29)23(31)25-12-11-15-9-10-18(32-2)19(13-15)33-3/h5-10,13H,4,11-12,14,24H2,1-3H3,(H,25,31)(H,26,30)

InChI Key

JSTUTFVZKSAKKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

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